molecular formula C7H16N2O B3212509 2-amino-N-(butan-2-yl)propanamide CAS No. 1101928-01-1

2-amino-N-(butan-2-yl)propanamide

Cat. No.: B3212509
CAS No.: 1101928-01-1
M. Wt: 144.21 g/mol
InChI Key: MZBPIBHKPQRGGT-UHFFFAOYSA-N
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Description

2-Amino-N-(butan-2-yl)propanamide is an alaninamide derivative characterized by a propanamide backbone with an amino group at the C2 position and a branched aliphatic N-substituent (butan-2-yl). Its molecular formula is C₇H₁₅N₂O, with a molecular weight of 143.21 g/mol (inferred from analogs in ). The butan-2-yl group introduces steric bulk, which may influence solubility, crystallinity, and biological interactions compared to linear or aromatic substituents.

Properties

IUPAC Name

2-amino-N-butan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPIBHKPQRGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(butan-2-yl)propanamide can be synthesized through biocatalytic reductive amination using native amine dehydrogenases. This method involves the conversion of small alkyl ketones, such as butan-2-one, into the corresponding amines . The reaction conditions typically include the use of a cofactor recycling system and can achieve conversions up to 97.1% with moderate to high enantioselectivities .

Industrial Production Methods

The industrial production of 2-amino-N-(butan-2-yl)propanamide may involve similar biocatalytic processes, leveraging the efficiency and selectivity of amine dehydrogenases. These processes are scalable and can be performed at higher substrate concentrations for semi-preparative scale-up experiments .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(butan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of 2-Amino-N-(butan-2-yl)propanamide

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) N-Substituent Key Properties/Synthesis Insights Reference
2-Amino-N-(butan-2-yl)propanamide C₇H₁₅N₂O 143.21 Butan-2-yl (branched) Hypothesized LogP ~1.5 (estimated); potential intermediate in peptide synthesis. [Inferred]
2-Amino-N-(prop-2-ynyl)propanamide C₆H₁₀N₂O 126.16 Prop-2-ynyl (propargyl) Synthesized via EDC.HCl coupling; used in magnetic mesoporous silica composites.
2-Amino-N-(2-fluoroethyl)propanamide hydrochloride C₅H₁₂ClFN₂O 170.61 2-Fluoroethyl Hydrophilic due to fluorine; used in pharmaceutical intermediates.
2-Amino-N-(4-(benzyloxy)benzyl)propanamide C₁₇H₂₀N₂O₂ 284.35 4-(Benzyloxy)benzyl High yield (97%), purity 97.41%; aromatic substituent enhances rigidity.
(2S)-2-Amino-N-propylbutanamide C₇H₁₆N₂O 144.21 Propyl (linear) Chiral center at C2; lower steric hindrance than butan-2-yl.
2-Amino-N-(4-nitrophenyl)propanamide C₉H₁₁N₃O₃ 209.21 4-Nitrophenyl Electron-withdrawing nitro group; potential for charge-transfer interactions.

Physicochemical Properties

  • LogP and Solubility: The target compound’s branched aliphatic chain likely reduces LogP (~1.5) compared to aromatic analogs (e.g., 2-Amino-N-(4-nitrophenyl)propanamide, LogP ~2.5) but increases hydrophobicity relative to polar substituents like 2-fluoroethyl (LogP ~0.8) . Solubility in aqueous buffers is expected to be moderate, similar to (2S)-2-Amino-N-propylbutanamide (144.21 g/mol), which may require organic cosolvents for dissolution .
  • Thermal Stability :

    • Aliphatic N-substituents (e.g., butan-2-yl) generally enhance thermal stability over propargyl or nitroaryl groups, which may decompose under high temperatures .

Biological Activity

2-amino-N-(butan-2-yl)propanamide, also known as N-(butan-2-yl)propanamide, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound features an amine group and a propanamide backbone, which contribute to its biological properties.

Chemical Structure and Properties

The molecular formula for 2-amino-N-(butan-2-yl)propanamide is C7H15N1O1C_7H_{15}N_1O_1. The structure consists of a butan-2-yl group attached to a propanamide nitrogen, which plays a crucial role in its interaction with biological systems.

Key Properties

PropertyValue
Molecular Weight129.20 g/mol
Melting PointNot available
SolubilitySoluble in water
LogPNot specified

Antimicrobial Activity

Research indicates that 2-amino-N-(butan-2-yl)propanamide exhibits notable antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of 2-amino-N-(butan-2-yl)propanamide. The compound showed varying degrees of cytotoxicity across different cell lines, suggesting that while it may be effective against pathogens, careful consideration is necessary regarding its effects on human cells.

Case Study: Cytotoxicity on Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 2-amino-N-(butan-2-yl)propanamide on cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at higher concentrations:

Cell LineConcentration (µM)Viability (%)
Caco-21054.9
A54910101.4

These findings suggest that while the compound may be effective against certain cancer types, it may also exhibit non-specific toxicity at elevated doses.

The biological activity of 2-amino-N-(butan-2-yl)propanamide can be attributed to its ability to interact with various molecular targets. These interactions may modulate enzyme activity, influence receptor binding, and affect cellular signaling pathways, leading to observed antimicrobial and cytotoxic effects.

Comparative Analysis with Similar Compounds

When comparing 2-amino-N-(butan-2-yl)propanamide with structurally similar compounds, differences in biological activity can be noted. For instance:

CompoundAntimicrobial ActivityCytotoxicity Level
2-amino-N-(butan-2-yl)propanamideModerateModerate
Methyl 3,4,5-trimethoxybenzoateHighLow
N-(butan-2-yl)-acetamideLowModerate

This table illustrates how slight variations in chemical structure can lead to significant differences in biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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